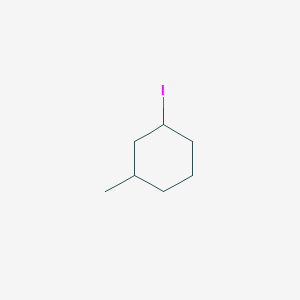

1-Iodo-3-methylcyclohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Iodo-3-methylcyclohexane is a chemical compound with the molecular formula C7H13I . It has an average mass of 224.083 Da and a monoisotopic mass of 224.006180 Da .

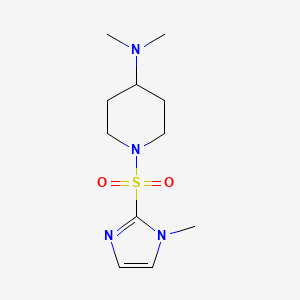

Molecular Structure Analysis

The molecular structure of 1-Iodo-3-methylcyclohexane consists of a cyclohexane ring with a methyl group (CH3) attached to one carbon and an iodine atom attached to a different carbon . The InChI code for this compound is 1S/C7H13I/c1-6-3-2-4-7(8)5-6/h6-7H,2-5H2,1H3 .Chemical Reactions Analysis

1-Iodo-3-methylcyclohexane, being an alkyl halide, can undergo various types of reactions. For instance, when treated with a strong base, it can undergo elimination reactions to form alkenes . The exact products can depend on the conditions and the base used .Physical And Chemical Properties Analysis

1-Iodo-3-methylcyclohexane has a density of 1.5±0.1 g/cm3, a boiling point of 202.1±9.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.0±3.0 kJ/mol and a flash point of 77.6±13.1 °C . The compound is a liquid at room temperature .Applications De Recherche Scientifique

Molecular Structure and Conformation

One study focused on the molecular structure and conformational properties of 1-methyl-1-silacyclohexane, determined through gas electron diffraction and low-temperature NMR, alongside quantum chemical calculations. This research provides insights into the preferred conformations of substituted cyclohexanes, which is relevant for understanding the behavior of 1-Iodo-3-methylcyclohexane in various chemical contexts (Arnason et al., 2002).

Kinetic Modeling and Combustion

Another study on the pyrolysis and combustion of methylcyclohexane, the simplest alkylated cyclohexane, contributes to the understanding of combustion chemistry crucial for developing kinetic models of larger cycloalkanes and practical fuels. Such research is indirectly related to the reactivity and applications of iodinated cyclohexanes in energy and fuel science (Wang et al., 2014).

Reaction Mechanisms and Catalysis

Research into the reaction mechanisms of cyclohexyl radicals, including studies on iodocyclohexane, sheds light on the electron-transfer processes and transmetalation reactions. This is crucial for understanding the reactivity of 1-Iodo-3-methylcyclohexane in various organic synthesis contexts and its potential applications in developing new catalytic methods (Bertz et al., 1991).

Surface Science Studies

Investigations into the hydrogenation and dehydrogenation of cyclohexane on nickel surfaces provide foundational knowledge relevant to the catalytic transformations of cyclic hydrocarbons, including iodinated derivatives. Understanding these processes is essential for applications in catalysis and materials science (Tjandra & Zaera, 1996).

Safety And Hazards

Propriétés

IUPAC Name |

1-iodo-3-methylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13I/c1-6-3-2-4-7(8)5-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUIJUNLTMQRAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-3-methylcyclohexane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-N-[(4-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2814526.png)

![3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2814532.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B2814535.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]adamantane-1-carboxamide](/img/structure/B2814539.png)

![4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide](/img/structure/B2814540.png)

![5-chloro-N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-2-carboxamide](/img/structure/B2814541.png)

![prop-2-enyl 5-(4-fluorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2814542.png)

![[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile](/img/structure/B2814544.png)

![[4-(2-Methylphenyl)piperazin-1-yl]-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B2814546.png)